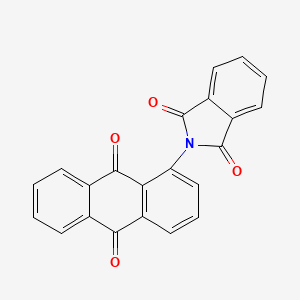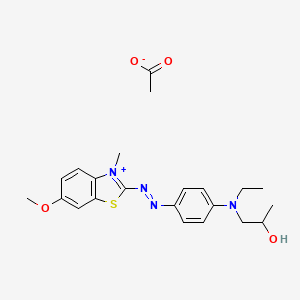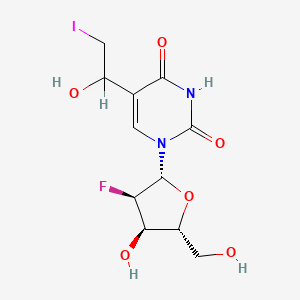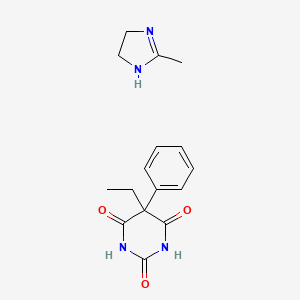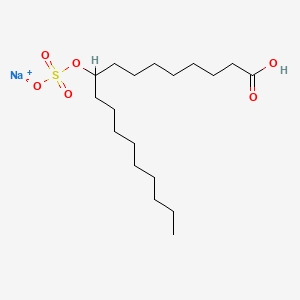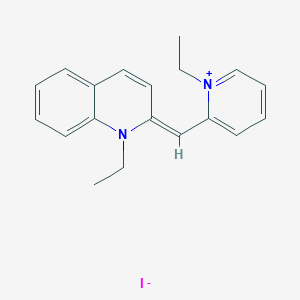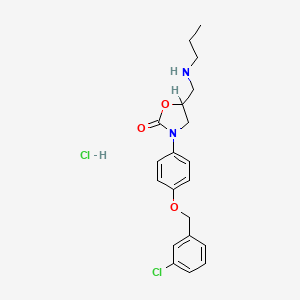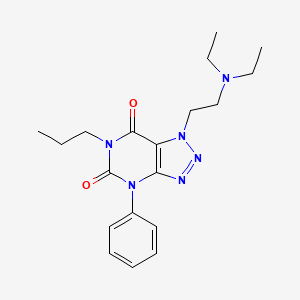
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a click reaction between an alkyne and an azide. This reaction is highly efficient and proceeds under mild conditions.
Coupling with Pyrimidine: The triazole ring is then coupled with a pyrimidine derivative through a C-C bond formation reaction. This step often requires the use of a palladium catalyst and proceeds under an inert atmosphere.
Functionalization: The final step involves the introduction of the diethylaminoethyl, phenyl, and propyl groups. This is typically achieved through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising activity as an enzyme inhibitor, particularly against kinases.
Medicine: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, particularly kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is unique due to its specific structural features and biological activities. Similar compounds include:
1H-1,2,3-Triazolo(4,5-d)pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents.
Pyrazolo(3,4-d)pyrimidine derivatives: These compounds have a similar fused ring structure but with a pyrazole ring instead of a triazole ring.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: These compounds also feature a fused ring system but with different ring junctions.
The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
117740-57-5 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C19H26N6O2/c1-4-12-23-18(26)16-17(20-21-24(16)14-13-22(5-2)6-3)25(19(23)27)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI Key |
VVQFAKMRVYKCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=NN2CCN(CC)CC)N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)


